PSS-Allyl-Heptacyclopentyl substituted

Catalog No.
S1909317
CAS No.
205131-81-3
M.F
C38H68O12Si8
M. Wt
941.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PSS-Allyl-Heptacyclopentyl substituted

CAS Number

205131-81-3

Product Name

PSS-Allyl-Heptacyclopentyl substituted

IUPAC Name

1,3,5,7,9,11,13-heptacyclopentyl-15-prop-2-enyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane

Molecular Formula

C38H68O12Si8

Molecular Weight

941.6 g/mol

InChI

InChI=1S/C38H68O12Si8/c1-2-31-51-39-52(32-17-3-4-18-32)42-55(35-23-9-10-24-35)44-53(40-51,33-19-5-6-20-33)46-57(37-27-13-14-28-37)47-54(41-51,34-21-7-8-22-34)45-56(43-52,36-25-11-12-26-36)49-58(48-55,50-57)38-29-15-16-30-38/h2,32-38H,1,3-31H2

InChI Key

WPWQPIMCUOEXGC-UHFFFAOYSA-N

SMILES

C=CC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1

Canonical SMILES

C=CC[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C6CCCC6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1

PSS-Allyl-Heptacyclopentyl substituted (commonly known as Allyl-POSS) is a hybrid inorganic-organic macromer featuring a rigid polyhedral oligomeric silsesquioxane (POSS) core. The molecule is defined by seven inert cyclopentyl groups that provide exceptional thermal stability and polymer solubility, alongside a single reactive allyl group that serves as a functional handle for copolymerization, grafting, or cross-metathesis . In procurement and material selection, this specific POSS derivative is prioritized when a process requires a highly reactive olefinic co-agent or precursor that avoids the severe steric hindrance typical of direct cage-bound vinyl groups, while simultaneously demanding higher thermal degradation resistance than standard isobutyl-substituted POSS variants [1].

Substituting PSS-Allyl-Heptacyclopentyl with its closest analogs—such as Vinyl-POSS or Heptaisobutyl-POSS—often leads to process failures or sub-optimal material properties. Replacing the allyl group with a vinyl group places the reactive double bond too close to the bulky silicon-oxygen cage, creating severe steric hindrance that drastically reduces crosslinking efficiency and requires prohibitively high catalyst loadings (up to 45 mol%) in cross-metathesis reactions [1]. Conversely, substituting the seven cyclopentyl groups with isobutyl groups compromises the thermal integrity of the resulting nanocomposite, as the cyclopentyl cage inherently possesses a higher activation energy for thermal degradation [2]. Therefore, generic substitution forces buyers to compromise on either chemical reactivity or high-temperature stability.

Enhanced Reactivity via Steric Relief of the Allyl Spacer

The presence of the -CH2- spacer in Allyl-POSS significantly reduces steric hindrance compared to Vinyl-POSS. In ruthenium-catalyzed cross-metathesis and cycloaddition reactions, Allyl-POSS requires only 0.5–2 mol% catalyst loading to achieve high yields (e.g., 95% yield for trans adducts), whereas Vinyl-POSS reactions suffer from higher activation free energies (ΔG‡) and historically require up to 45 mol% of first-generation catalysts to force the reaction [1].

Evidence DimensionRequired catalyst loading and reaction yield
Target Compound Data0.5–2 mol% Ru catalyst (up to 95% yield)
Comparator Or BaselineVinyl-POSS (requires up to 45 mol% catalyst for efficient conversion)
Quantified DifferenceOver 20-fold reduction in required catalyst loading
ConditionsRuthenium-catalyzed cross-metathesis and 1,3-dipolar cycloadditions

Procurement teams sourcing POSS for functionalized dendrimers or biohybrids must select the allyl variant to avoid the prohibitive costs and purification bottlenecks associated with massive catalyst loadings.

Superior Co-Agent Efficiency in Elastomer Crosslinking

When used as an olefinic co-agent in the peroxide curing of fully hydrogenated nitrile butadiene rubber (f-HNBR), Allyl-POSS demonstrates superior crosslinking efficiency. Moving die rheometer (MDR) testing reveals that Allyl-POSS generates the highest increase in torque difference (MH-ML) compared to the unfilled control and other olefinic POSS variants like Vinyl-POSS, indicating a denser, more effective crosslink network .

Evidence DimensionTorque difference (MH-ML) in Moving Die Rheometry
Target Compound DataHighest MH-ML increase among tested olefinic POSS
Comparator Or BaselineVinyl-POSS and unfilled f-HNBR control
Quantified DifferenceSignificantly higher crosslink density metric than vinyl-substituted analogs
ConditionsPeroxide curing of f-HNBR evaluated via MDR

Industrial rubber manufacturers should specify Allyl-POSS to maximize the thermomechanical properties and crosslink density of high-performance elastomers without increasing peroxide levels.

Elevated Thermal Degradation Resistance of the Cyclopentyl Cage

The choice of the inert corner groups on the POSS cage dictates the thermal limits of the final material. Thermogravimetric analysis demonstrates that heptacyclopentyl-substituted POSS derivatives exhibit higher initial thermal decomposition temperatures and greater degradation activation energies compared to their heptaisobutyl-substituted counterparts [1].

Evidence DimensionThermal degradation onset temperature
Target Compound DataHigher thermal stability profile (cyclopentyl cage)
Comparator Or BaselineHeptaisobutyl-POSS derivatives
Quantified DifferenceSuperior thermal retention and higher activation energy for degradation
ConditionsThermogravimetric analysis (TGA) in inert and oxidative atmospheres

For aerospace or high-temperature melt-blended nanocomposites, selecting the heptacyclopentyl variant prevents premature cage degradation during aggressive thermal processing.

Hydrophobicity and Biocompatibility Enhancement in Copolymers

Bulk modification of polymers using Allyl-POSS directly alters surface energy and cellular interaction. Copolymerization of Allyl-POSS with methyl methacrylate (MMA) to form Allyl POSS-PMMA increases the water contact angle (WCA) by 12° compared to pristine PMMA. This increased hydrophobicity correlates with improved morphology and adhesion of human lens epithelial cells [1].

Evidence DimensionWater Contact Angle (WCA)
Target Compound DataAllyl POSS-PMMA WCA increased by 12°
Comparator Or BaselinePristine PMMA (baseline)
Quantified Difference12° increase in hydrophobicity
ConditionsBulk copolymerization evaluated for intraocular lens (IOL) applications

Medical device manufacturers must procure Allyl-POSS to achieve the precise hydrophobic tuning required for anti-adherent coatings and intraocular lenses, which bulk PMMA cannot achieve.

High-Performance Elastomer Compounding

Where this compound is the right choice: Formulating fully hydrogenated nitrile butadiene rubber (f-HNBR) and silicone elastomers. The allyl group provides highly efficient peroxide-driven crosslinking, while the rigid POSS cage enhances the thermomechanical properties and modulus of the cured rubber, outperforming traditional small-molecule coagents and vinyl-POSS .

Biomedical Polymer Synthesis and Medical Coatings

Where this compound is the right choice: Manufacturing intraocular lenses (IOLs) and anti-thrombogenic medical device coatings. Copolymerizing Allyl-POSS with acrylates (like PMMA) reliably increases surface hydrophobicity and improves epithelial cell compatibility, making it a critical procurement item for advanced biomaterial workflows [1].

Advanced Cross-Metathesis Precursors

Where this compound is the right choice: Synthesizing complex POSS-core dendrimers and functionalized biohybrids. The steric relief provided by the allyl spacer allows for high-yield ruthenium-catalyzed cross-metathesis with functional olefins at low catalyst loadings, a process that is economically and chemically unviable with vinyl-substituted POSS [2].

Wikipedia

PSS-Allyl-Heptacyclopentyl substituted

Dates

Last modified: 04-14-2024

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